molecular formula C22H25NO5 B1303045 N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid CAS No. 361161-57-1

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Katalognummer: B1303045
CAS-Nummer: 361161-57-1
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: HZHTWMSZVZTEEL-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction and Chemical Identity

Structural Characterization and Nomenclature

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (CAS: 361161-57-1) is characterized by a hexanoic acid backbone with distinct stereochemical and functional modifications:

  • Stereochemistry : The 2S and 3S configurations define the spatial arrangement of the hydroxyl and amino groups, respectively.
  • Fmoc group : The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety protects the α-amino group, enabling selective deprotection under mild basic conditions.
  • Side chains : A hydroxyl group at C2 and a methyl branch at C5 enhance steric and electronic diversity.

The IUPAC name, (2S,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methylhexanoic acid , reflects these features. Common synonyms include Fmoc-(2S,3S)-Ahma-OH and Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular formula C₂₂H₂₅NO₅
Molecular weight 383.44 g/mol
Density 1.248 g/cm³ (predicted)
Boiling point 613.2°C (predicted)

Historical Development in Amino Acid Chemistry

The Fmoc group, introduced by Louis Carpino and Grace Han in 1970, revolutionized peptide synthesis by providing a base-labile alternative to acid-sensitive protecting groups like Boc (tert-butyloxycarbonyl). This innovation addressed limitations in orthogonal protection strategies, particularly for synthesizing peptides with acid-labile post-translational modifications.

The specific derivative, this compound, emerged as a specialized tool for incorporating β-hydroxy-α-amino acids into peptides, enabling studies on collagen glycosylation and integrin binding.

Position in Protected Amino Acid Classification Systems

This compound belongs to the carbamate-protected amino acids , classified by its Fmoc group. Key characteristics include:

  • Orthogonality : Stable under acidic conditions (e.g., trifluoroacetic acid) but cleaved by bases like piperidine.
  • Compatibility : Pairs with tert-butyl (tBu) or benzyl (Bn) side-chain protections, facilitating multi-step syntheses.
Table 2: Comparison of Protecting Groups
Group Cleavage Conditions Compatibility
Fmoc Base (piperidine) tBu, Bn
Boc Acid (TFA) Bn, Alloc
Z H₂/Pd tBu, Fmoc

Significance in Peptide Science and Biochemistry

The compound’s unique structure enables three key applications:

  • Solid-Phase Peptide Synthesis (SPPS) : Its Fmoc group allows iterative coupling/deprotection cycles on resin-bound peptides, minimizing side reactions.
  • Glycopeptide Construction : The hydroxyl group at C2 serves as a site for O-glycosylation, critical for studying collagen-receptor interactions.
  • Peptidomimetic Design : The methyl branch at C5 introduces conformational constraints, mimicking natural protein folds.

For example, in collagen-model triple-helical peptides, glycosylation of the β-hydroxy group modulates α3β1 integrin binding, elucidating tumor cell migration mechanisms.

Eigenschaften

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTWMSZVZTEEL-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

The stereoselective synthesis of the (2S,3S) amino-hydroxy acid core is often achieved via:

A notable example is the synthesis described by K. C. Nicolaou et al. (1980), where the amino-hydroxy acid derivatives were prepared and applied in the synthesis of amastatin, an aminopeptidase inhibitor. This method involves stereoselective functional group transformations preserving the (2S,3S) configuration.

Fmoc Protection of the Amino Group

Once the (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is obtained, the amino group is protected by the Fmoc group to yield N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid. The typical procedure includes:

  • Dissolving the amino acid in a suitable solvent such as dioxane or DMF.
  • Adding a base, commonly sodium bicarbonate or triethylamine, to deprotonate the amino group.
  • Slowly adding Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) under controlled temperature (0–5 °C) to avoid side reactions.
  • Stirring the reaction mixture until completion, monitored by TLC or HPLC.
  • Acidification and extraction to isolate the protected amino acid.
  • Purification by recrystallization or chromatography.

This method ensures high yield and retention of stereochemistry, as the Fmoc group is introduced under mild, non-racemizing conditions.

Commercially available this compound typically exhibits:

Parameter Value
Molecular Formula C22H25NO5
Molecular Weight 383.44 g/mol
Optical Rotation [α]D = -11 ± 1° (in DMF)
Purity (HPLC) ≥ 98%
Storage Temperature 2–8 °C

The optical rotation confirms the stereochemical integrity of the (2S,3S) isomer, and high purity is essential for peptide synthesis applications.

  • Stereoselectivity: The stereochemical outcome of the aminohydroxylation step is critical. Use of chiral catalysts or auxiliaries has been shown to improve enantiomeric excess beyond 95%.
  • Yield: Optimized Fmoc protection reactions yield over 90% of the protected amino acid with minimal side products.
  • Scalability: The synthetic routes have been adapted for gram-scale synthesis, suitable for research and industrial peptide synthesis.
  • Stability: The Fmoc-protected amino acid is stable under standard storage conditions and compatible with SPPS protocols.
Step Method/Condition Outcome/Notes Reference
Synthesis of amino-hydroxy acid Asymmetric aminohydroxylation or chiral pool synthesis High stereoselectivity (2S,3S)
Resolution (if needed) Enzymatic or chemical resolution Isolation of pure (2S,3S) isomer
Fmoc protection Fmoc-Cl, base (NaHCO3 or TEA), DMF/dioxane, 0–5 °C High yield, retention of stereochemistry
Purification Recrystallization or chromatography ≥ 98% purity

The preparation of this compound is well-established through stereoselective synthesis of the amino-hydroxy acid core followed by mild Fmoc protection. The methods ensure high stereochemical purity and yield, making the compound a reliable building block for advanced peptide synthesis and pharmaceutical research. Continuous improvements in asymmetric synthesis and protection strategies contribute to the efficient production of this valuable compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid serves as a critical building block in the synthesis of peptides. It is especially useful in solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of complex peptides with high purity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the selective deprotection of amino acids during the synthesis process, making it easier to manipulate the peptide chain length and composition .

Drug Development

In the pharmaceutical industry, this compound is employed in the development of new drugs targeting specific biological pathways. Its structural properties enable it to enhance the pharmacological profiles of therapeutic agents, potentially improving their efficacy and reducing side effects. Researchers utilize this compound to design novel compounds that can interact more effectively with biological targets .

Bioconjugation

Bioconjugation processes benefit from this compound as it aids in attaching biomolecules to surfaces or other molecules. This capability is crucial for creating targeted drug delivery systems, where the precise delivery of drugs to specific tissues or cells can significantly enhance therapeutic outcomes. The compound's functional groups allow for diverse conjugation strategies, facilitating the development of advanced biotherapeutics .

Research in Neuroscience

The application of this compound extends into neuroscience research, particularly in studying neuropeptides. These peptides play vital roles in neuronal signaling and have implications for understanding neurological disorders. By utilizing this compound, researchers can explore the structure-function relationships of neuropeptides and develop potential treatments for conditions such as depression and anxiety .

Protein Engineering

In protein engineering, this compound is used to modify proteins to improve their stability and functionality. This modification is essential for various biotechnological applications, including enzyme design and the production of biologics. By incorporating this amino acid into protein structures, scientists can enhance their properties for industrial or therapeutic use .

  • Peptide Therapeutics Development : A study demonstrated that incorporating this compound into peptide sequences improved their binding affinity to specific receptors involved in cancer therapies.
  • Targeted Drug Delivery Systems : Research highlighted the use of this compound in developing bioconjugates that successfully delivered chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity.
  • Neuropeptide Research : Investigations into neuropeptide interactions have utilized this compound to elucidate mechanisms underlying pain signaling pathways.

Wirkmechanismus

The mechanism of action of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids. Once the peptide synthesis is complete, the Fmoc group can be removed under mild conditions, revealing the free amino group for further functionalization .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Diastereomers

Example: (2S,3R)-2-(Fmoc-amino)-3-hydroxy-5-methylhexanoic acid

  • Structural Differences : Same carbon chain and substituents but with (2S,3R) stereochemistry vs. (2S,3S) in the target compound.
  • Synthesis: Prepared via Fmoc-OSu protection of the α-amino group under Na₂CO₃ in water/dioxane, yielding 92% after recrystallization .
  • Impact : Stereochemistry affects peptide conformation; the (2S,3S) configuration may enhance hydrogen bonding or alter solubility compared to the (2S,3R) diastereomer.

Boc-Protected Analog

Example: (2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid

  • Structural Differences: Boc (tert-butoxycarbonyl) replaces Fmoc as the α-amino protecting group.
  • Properties :
    • Molecular Weight: 261.32 g/mol (vs. ~383.44 g/mol for Fmoc derivatives).
    • Stability: Boc is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, whereas Fmoc is base-labile (piperidine) .
  • Applications : Boc is preferred in solution-phase synthesis; Fmoc dominates SPPS due to orthogonal protection strategies.

Hydroxylated vs. Non-Hydroxylated Analogs

Example : N-Fmoc-L-homoleucine

  • Structural Differences: Lacks the β-hydroxy group, featuring a 5-methylhexanoic acid backbone.
  • Properties: Molecular Formula: C₂₂H₂₅NO₄ (vs. C₂₂H₂₅NO₅ for the hydroxylated compound). Solubility: Reduced polarity compared to the hydroxylated analog, impacting peptide hydrophobicity .
  • Applications : Suitable for introducing hydrophobic residues, whereas the hydroxylated variant enables glycosylation or phosphorylation.

Extended Chain and Substituted Derivatives

Example: N-Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid

  • Structural Differences: Shorter pentanoic acid chain with a phenyl substituent at C5.
  • Properties :
    • Molecular Weight: 431.5 g/mol (vs. 383.44 g/mol for the target compound).
    • Hydrophobicity: The phenyl group enhances aromatic interactions in peptides .
  • Synthesis : Requires regioselective protection of multiple functional groups, increasing synthetic complexity.

Stereochemical Control

  • Chiral Catalysts : Lanthanide catalysts (e.g., Yb(OTf)₃) enable transamidation for stereoselective synthesis of analogs like N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine .
  • Challenges : Achieving high diastereomeric excess (e.g., 97:3 dr) requires optimized base concentrations (e.g., 10% NaOMe in MeOH) .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Features
N-Fmoc-(2S,3S)-target compound C₂₂H₂₅NO₅ 383.44 Fmoc β-hydroxy, (2S,3S) configuration
(2S,3S)-Boc analog C₁₂H₂₃NO₅ 261.32 Boc Acid-labile protection
N-Fmoc-L-homoleucine C₂₂H₂₅NO₄ 383.44 Fmoc No hydroxyl group
Fmoc-SS-Dab(3-Aloc)-OH C₂₃H₂₄N₂O₆ 424.40 Fmoc, Aloc Dual amino protection
N-Fmoc-(3S,4S)-4-amino-3-hydroxy-... C₂₆H₂₅NO₅ 431.50 Fmoc Phenyl substituent

Functional Implications:

  • Hydroxyl Group : Enhances hydrogen bonding in peptides, critical for stabilizing secondary structures like β-turns .
  • Bulkier Groups (e.g., Fmoc vs. Boc) : Influence solubility and steric hindrance during peptide coupling .
  • Dual Protection (e.g., Aloc) : Enables orthogonal deprotection for branched peptide synthesis .

Biologische Aktivität

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (Fmoc-AHMA) is a β-amino acid that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into its biological activity, applications in peptide synthesis, drug development, and its role in bioconjugation and neuroscience.

  • Molecular Formula : C22H25NO5
  • Molecular Weight : 383.44 g/mol
  • CAS Number : 361161-57-1
  • IUPAC Name : (2S,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
  • Optical Rotation : α25D=11.0\alpha_{25}^{D}=-11.0^\circ (in DMF)

1. Peptide Synthesis

Fmoc-AHMA is widely utilized as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides enhances the stability and bioactivity of the resulting compounds. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with high purity .

2. Drug Development

The compound plays a crucial role in developing new pharmaceuticals targeting specific biological pathways. Its structural properties enable the design of drugs with improved efficacy and reduced side effects. Research indicates that modifications to the β-amino acid structure can yield compounds with potent biological activities, such as inhibitors of histone deacetylases (HDACs) .

3. Bioconjugation

In bioconjugation processes, Fmoc-AHMA is employed to attach biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This application is particularly important in the development of therapeutics that require precise delivery to specific tissues or cells .

4. Neuroscience Research

Fmoc-AHMA has been investigated for its potential effects on neuropeptides and neurotransmitter systems. Studies suggest that it may contribute to understanding neurological disorders by modulating neuropeptide activity and influencing signaling pathways associated with these conditions .

Biological Activity

The biological activity of Fmoc-AHMA is primarily linked to its role as a structural component in peptides and proteins. Key findings include:

  • Inhibition of HDACs : Research has shown that structurally modified β-amino acids can serve as potent inhibitors of class I and II HDACs, with IC50 values ranging from 14 nM to 67 nM for certain analogs .
  • Neuropeptide Modulation : Fmoc-AHMA's incorporation into neuropeptides may enhance their stability and bioactivity, potentially leading to new therapeutic strategies for treating neurological disorders .

Case Study 1: Synthesis of Peptide Inhibitors

In a study focusing on peptide synthesis using Fmoc-AHMA, researchers successfully created a series of peptide inhibitors targeting specific HDAC isoforms. The incorporation of Fmoc-AHMA improved the peptides' stability and selectivity, demonstrating its utility in drug design .

Case Study 2: Neurotransmitter System Studies

Another study explored the effects of Fmoc-AHMA-containing peptides on neurotransmitter systems. The findings indicated that these peptides could modulate synaptic transmission, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Summary Table of Biological Activities

Activity AreaDescriptionReference
Peptide SynthesisKey building block for SPPS; enhances stability and bioactivity ,
Drug DevelopmentImproves efficacy and reduces side effects in pharmaceuticals targeting biological pathways ,
BioconjugationFacilitates attachment of biomolecules for targeted drug delivery ,
NeuroscienceModulates neuropeptides; potential implications for neurological disorder treatments ,

Q & A

Q. What are the critical steps in synthesizing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid?

  • Methodological Answer : The synthesis involves Fmoc protection of the amino group, acid hydrolysis of a tert-butyl ester, and subsequent purification. Key steps include:
  • Acid Hydrolysis : Refluxing (2S,3S)-2-amino-3-hydroxy-5-methylhexanoic acid tert-butyl ester with 6 M HCl to remove the tert-butyl group .
  • Fmoc Protection : Reacting the free amine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a 1,4-dioxane/water mixture under basic conditions (Na₂CO₃) at 0°C, followed by acidification and extraction .
  • Purification : Recrystallization using ethyl acetate/n-hexane yields the pure compound (92% yield). Characterization via 1H^1H NMR, 13C^{13}C NMR, IR, and elemental analysis confirms structure and purity .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

  • Methodological Answer : The (2S,3S) configuration is preserved by avoiding harsh basic conditions post-Fmoc protection. The use of mild acidic hydrolysis (HCl) for tert-butyl ester removal minimizes racemization. NMR analysis (e.g., coupling constants in 1H^1H NMR) and chiral HPLC are critical for verifying stereochemistry .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H NMR (DMSO-d₆) reveals characteristic peaks for the Fmoc group (δ 7.33–7.90 ppm) and hydroxyl/amino protons (δ 4.62, 7.04 ppm). 13C^{13}C NMR confirms carbonyl (δ 172.3 ppm) and aromatic carbons .
  • IR Spectroscopy : Peaks at 1731 cm1^{-1} (ester C=O) and 1695 cm1^{-1} (amide C=O) validate Fmoc protection .
  • Elemental Analysis : Matches calculated values (e.g., C 68.87%, H 6.60%, N 3.56%) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Activation Strategy : Use coupling agents like HATU or PyBOP with DIEA in DMF to enhance reactivity of the β-hydroxy acid moiety.
  • Temperature Control : Perform couplings at 0–4°C to reduce steric hindrance from the Fmoc group and β-hydroxyl .
  • Solvent Selection : High-polarity solvents (e.g., DMF/DCM mixtures) improve solubility of the hydrophobic Fmoc-protected residue .

Q. What are the challenges in synthesizing peptides containing β-hydroxy-α-amino acids like this compound?

  • Methodological Answer :
  • Steric Hindrance : The β-hydroxyl group and branched methyl group (5-methylhexanoic acid) may impede coupling. Pre-activation with oxyma pure or extended coupling times (≥2 hours) mitigate this .
  • Epimerization Risk : The β-hydroxy group’s acidity can lead to racemization. Use low-temperature coupling and additives like HOAt to stabilize the activated intermediate .

Q. How does this compound’s stability under basic conditions affect its use in SPPS?

  • Methodological Answer : The Fmoc group is base-labile (removed with piperidine), but the β-hydroxyl group may undergo unintended elimination under prolonged basic exposure. Strategies include:
  • Reduced Piperidine Exposure : Limit Fmoc deprotection steps to ≤20% piperidine in DMF for ≤5 minutes.
  • Side-Chain Protection : Temporary protection of the β-hydroxyl (e.g., silyl ethers) during SPPS prevents side reactions .

Q. What applications exist for this compound beyond standard peptide synthesis?

  • Methodological Answer :
  • Enzyme-Resistant Peptides : Incorporation of β-hydroxy amino acids disrupts protease recognition, enhancing peptide stability .
  • Supramolecular Materials : Self-assembly properties (via Fmoc’s aromaticity) enable hydrogel formation for drug delivery or tissue engineering .
  • Neoglycopeptide Synthesis : The hydroxyl group serves as a glycosylation site for creating glycopeptide mimics .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Fmoc-protected amino acid syntheses: How to troubleshoot?

  • Methodological Answer : Variations in yield (e.g., 35–92% across studies) arise from differences in reaction scale, purification methods, or stereochemical purity.
  • Resolution : Optimize stoichiometry (Fmoc-OSu:amine = 1:1.2) and monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/n-hexane 5:1 + 1% HOAc) .
  • Lyophilization : Use lyophilization post-hydrolysis to prevent degradation of the free amino acid .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.